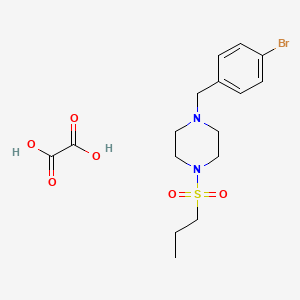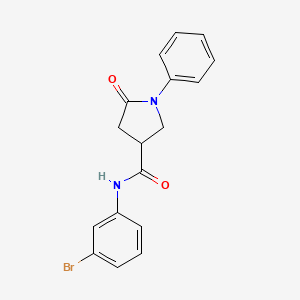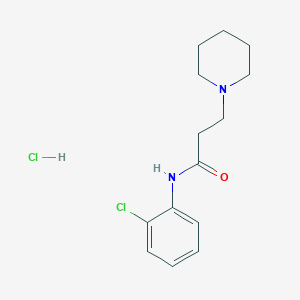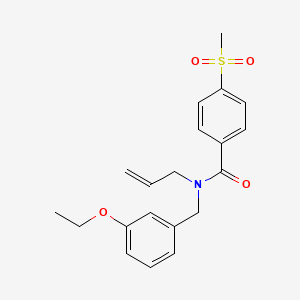![molecular formula C30H22N2O4 B3946492 2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3946492.png)
2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone
Vue d'ensemble
Description
2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone, also known as BPT, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPT is a polycyclic aromatic compound that belongs to the family of phenanthrolines. It is a yellow crystalline powder that has a molecular weight of 534.62 g/mol.
Mécanisme D'action
The mechanism of action of 2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is still not fully understood. However, it is believed that this compound acts as a chelating agent, which means that it can form complexes with metal ions. The complex formation between this compound and metal ions is responsible for its fluorescence property. The fluorescence emission of this compound is due to the energy transfer from the metal ion to this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and antioxidant properties. This compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is its high selectivity and sensitivity towards metal ions. This compound can detect metal ions even at low concentrations, which makes it an ideal fluorescent probe for various applications. However, one of the limitations of this compound is its toxicity towards living cells. This compound can cause cell death at high concentrations, which limits its application in biological systems.
Orientations Futures
There are several future directions for the research on 2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone. One of the significant future directions is the development of this compound-based fluorescent probes for the detection of metal ions in vivo. The development of this compound-based fluorescent probes can have significant implications in the diagnosis and treatment of various diseases. Another future direction is the synthesis of this compound derivatives with improved selectivity and sensitivity towards metal ions. The development of this compound derivatives can lead to the development of more efficient fluorescent probes for various applications.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been extensively studied for its potential applications in fluorescence sensing, cancer treatment, anti-inflammatory, and antioxidant properties. This compound has several advantages, including high selectivity and sensitivity towards metal ions, but it also has limitations, such as toxicity towards living cells. There are several future directions for the research on this compound, including the development of this compound-based fluorescent probes and the synthesis of this compound derivatives.
Applications De Recherche Scientifique
2,7-bis(1-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of fluorescence sensing. This compound has a unique fluorescence property that allows it to detect various metal ions such as Fe(III), Cu(II), and Zn(II) in aqueous solutions. This compound has also been used as a fluorescent probe for the detection of DNA and RNA.
Propriétés
IUPAC Name |
6,13-bis(1-phenylethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O4/c1-17(19-9-5-3-6-10-19)31-27(33)21-13-15-23-26-24(16-14-22(25(21)26)28(31)34)30(36)32(29(23)35)18(2)20-11-7-4-8-12-20/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIFWSODCQRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C(C)C6=CC=CC=C6)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-methylphenoxy)-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B3946409.png)
![4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid](/img/structure/B3946412.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3946420.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3946433.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B3946434.png)
![N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3946440.png)
![1-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3946446.png)




![1-(3,4-dichlorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3946477.png)
